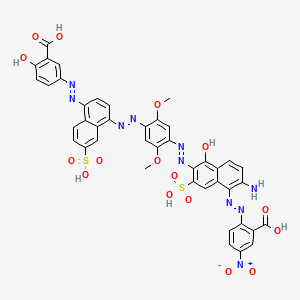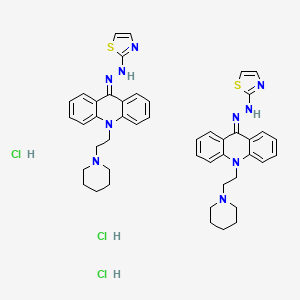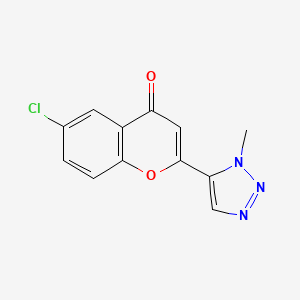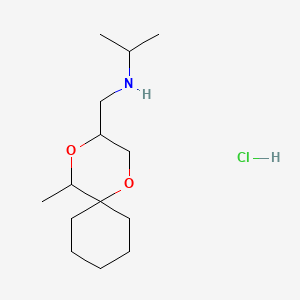
5-Methyl-N-(1-methylethyl)-1,4-dioxaspiro(5.5)undecane-3-methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5-Methyl-N-(1-methylethyl)-1,4-dioxaspiro(55)undecane-3-methanamine hydrochloride” is a complex organic compound It is characterized by its unique spiro structure, which includes a dioxaspiro ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-Methyl-N-(1-methylethyl)-1,4-dioxaspiro(5.5)undecane-3-methanamine hydrochloride” typically involves multiple steps:
Formation of the Dioxaspiro Ring: This can be achieved through a cyclization reaction involving a diol and a suitable carbonyl compound under acidic conditions.
Introduction of the Methyl and Methylethyl Groups: These groups can be introduced via alkylation reactions using appropriate alkyl halides and bases.
Amination: The methanamine group can be introduced through a nucleophilic substitution reaction.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions could target the dioxaspiro ring or the methanamine group, potentially leading to ring opening or amine reduction.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the methanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imines or oxides, while reduction could produce amines or alcohols.
科学研究应用
Chemistry
In organic synthesis, “5-Methyl-N-(1-methylethyl)-1,4-dioxaspiro(5.5)undecane-3-methanamine hydrochloride” can be used as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of spiro compounds.
Biology
The compound may have potential applications in biological research, particularly in the study of spiro compounds’ interactions with biological molecules. It could serve as a model compound for studying the behavior of spiro structures in biological systems.
Medicine
In medicinal chemistry, this compound could be explored for its potential pharmacological properties. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or resins, due to its unique structural properties.
作用机制
The mechanism of action of “5-Methyl-N-(1-methylethyl)-1,4-dioxaspiro(5.5)undecane-3-methanamine hydrochloride” would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The dioxaspiro ring could play a role in stabilizing the compound’s interaction with its molecular targets.
相似化合物的比较
Similar Compounds
1,4-Dioxaspiro(4.5)decane: A simpler spiro compound with a similar ring structure.
5-Methyl-1,4-dioxaspiro(4.5)decane: A related compound with a methyl group on the spiro ring.
N-(1-Methylethyl)-1,4-dioxaspiro(4.5)decane-3-methanamine: A compound with a similar amine group but a different spiro ring size.
Uniqueness
“5-Methyl-N-(1-methylethyl)-1,4-dioxaspiro(5.5)undecane-3-methanamine hydrochloride” is unique due to its specific combination of functional groups and ring structure. This uniqueness could confer distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
97306-28-0 |
|---|---|
分子式 |
C14H28ClNO2 |
分子量 |
277.83 g/mol |
IUPAC 名称 |
N-[(5-methyl-1,4-dioxaspiro[5.5]undecan-3-yl)methyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C14H27NO2.ClH/c1-11(2)15-9-13-10-16-14(12(3)17-13)7-5-4-6-8-14;/h11-13,15H,4-10H2,1-3H3;1H |
InChI 键 |
GRHTWSMAZATPNF-UHFFFAOYSA-N |
规范 SMILES |
CC1C2(CCCCC2)OCC(O1)CNC(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



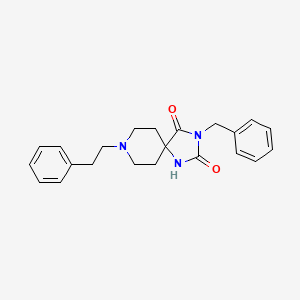

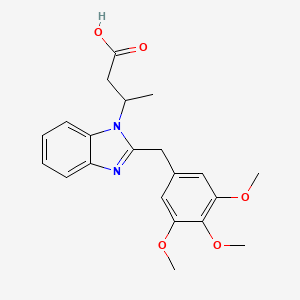

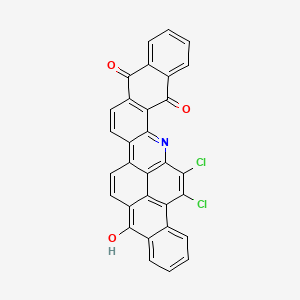


![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-decan-4-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12742896.png)
![4-[(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenol](/img/structure/B12742901.png)
